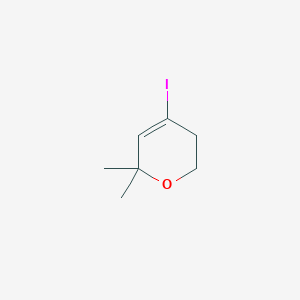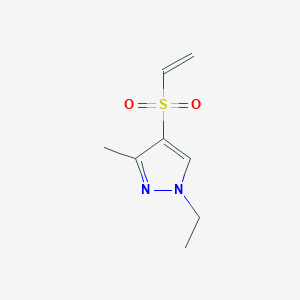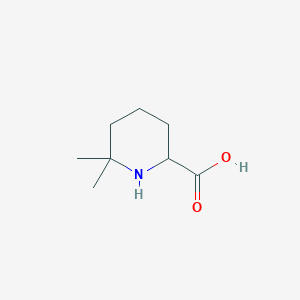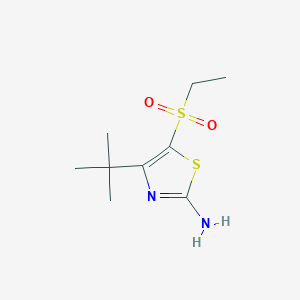![molecular formula C20H24ClN3O2 B11783761 tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)
tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de tert-butilo (2-(2-cloropirimidin-4-il)-6,7,8,9-tetrahidro-5H-benzo7anulen-5-il) es un compuesto orgánico con una estructura compleja que incluye una porción de cloropirimidina y un sistema de anillo benzoanuleno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Carbamato de tert-butilo (2-(2-cloropirimidin-4-il)-6,7,8,9-tetrahidro-5H-benzo7anulen-5-il) típicamente involucra múltiples pasos. Un enfoque común es comenzar con el derivado de cloropirimidina, que experimenta una serie de reacciones para introducir el sistema de anillo benzoanuleno y el grupo carbamato de tert-butilo. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para garantizar que se obtenga el producto deseado con alta pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores químicos a gran escala y procesos de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de sistemas automatizados y técnicas analíticas avanzadas garantiza una calidad constante y el cumplimiento de las normas de seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Carbamato de tert-butilo (2-(2-cloropirimidin-4-il)-6,7,8,9-tetrahidro-5H-benzo7anulen-5-il) puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.
Sustitución: La porción de cloropirimidina puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de nuevos derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
El Carbamato de tert-butilo (2-(2-cloropirimidin-4-il)-6,7,8,9-tetrahidro-5H-benzo7anulen-5-il) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones biológicas y posibles aplicaciones terapéuticas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Puede usarse en el desarrollo de nuevos materiales o como precursor en la síntesis de productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual el Carbamato de tert-butilo (2-(2-cloropirimidin-4-il)-6,7,8,9-tetrahidro-5H-benzo7anulen-5-il) ejerce sus efectos implica interacciones con dianas moleculares específicas. La porción de cloropirimidina puede interactuar con enzimas o receptores, lo que lleva a cambios en las vías biológicas. El sistema de anillo benzoanuleno también puede contribuir a la actividad general del compuesto al mejorar su afinidad de unión o estabilidad.
Comparación Con Compuestos Similares
Compuestos Similares
Carbamato de tert-butilo (2-cloropirimidin-4-il): Un análogo más simple con propiedades químicas similares pero sin el sistema de anillo benzoanuleno.
Carbamato de tert-butilo (2-cloropirimidin-4-il) (metil): Otro compuesto relacionado con un grupo metilo en lugar del anillo benzoanuleno.
Singularidad
La presencia del sistema de anillo benzoanuleno en el Carbamato de tert-butilo (2-(2-cloropirimidin-4-il)-6,7,8,9-tetrahidro-5H-benzo7anulen-5-il) lo distingue de sus análogos más simples
Propiedades
Fórmula molecular |
C20H24ClN3O2 |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate |
InChI |
InChI=1S/C20H24ClN3O2/c1-20(2,3)26-19(25)24-17-7-5-4-6-13-12-14(8-9-15(13)17)16-10-11-22-18(21)23-16/h8-12,17H,4-7H2,1-3H3,(H,24,25) |
Clave InChI |
LPPVKASAUROTBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC2=C1C=CC(=C2)C3=NC(=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)





![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)


![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)

